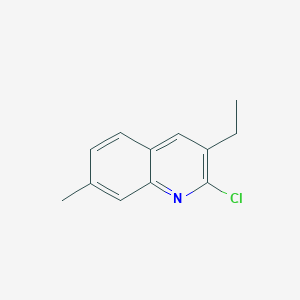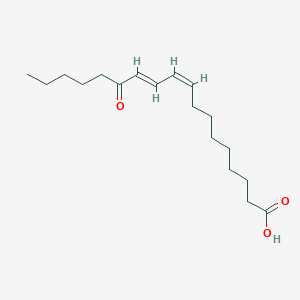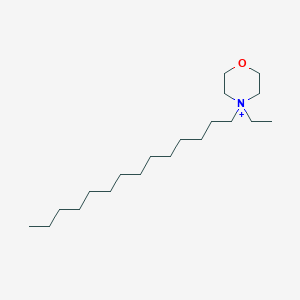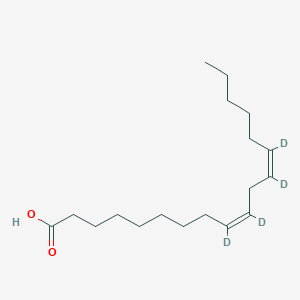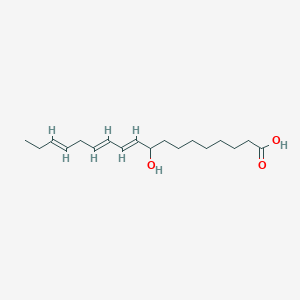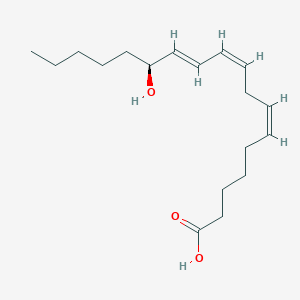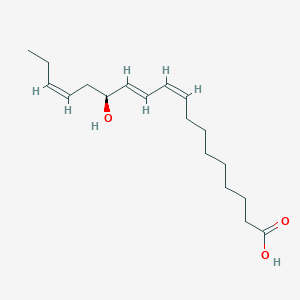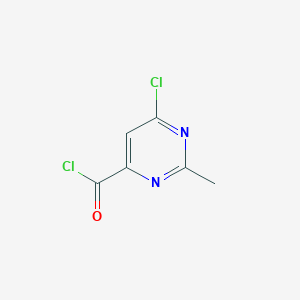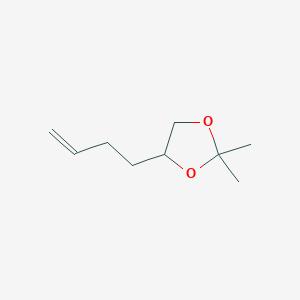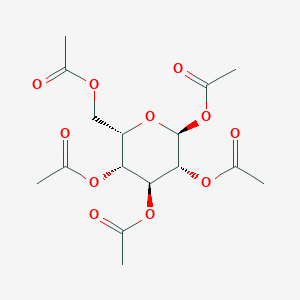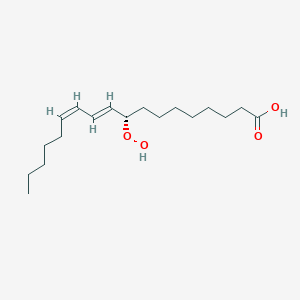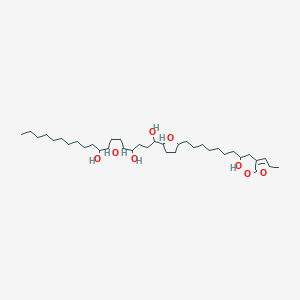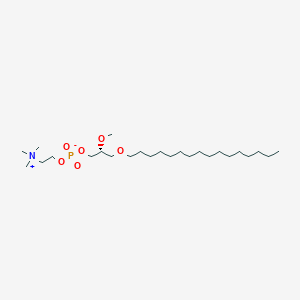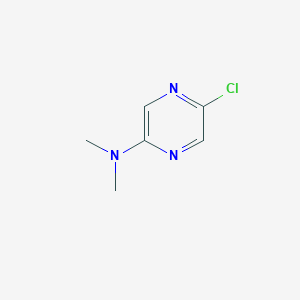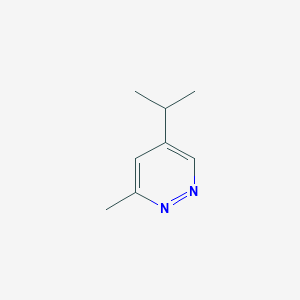
5-Isopropyl-3-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-3-methylpyridazine is a heterocyclic compound that has gained significant interest in the field of scientific research due to its unique chemical and biological properties. This compound is a derivative of pyridazine, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. 5-Isopropyl-3-methylpyridazine is widely studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-3-methylpyridazine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for causing inflammation and pain. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Isopropyl-3-methylpyridazine has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to be well-tolerated by animals and humans alike. This compound has been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Isopropyl-3-methylpyridazine in lab experiments is its low toxicity profile. This makes it a safe and reliable compound to work with. Additionally, its unique chemical and biological properties make it a versatile compound that can be used in a variety of experiments. However, one of the limitations of using this compound is its high cost of production, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the study of 5-Isopropyl-3-methylpyridazine. One potential area of research is the development of new pharmaceuticals based on this compound. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and Crohn's disease. Another area of research is the development of new antimicrobial agents based on this compound. Its potent antimicrobial properties make it a potential candidate for the development of new antibiotics to combat drug-resistant bacteria.
Conclusion:
In conclusion, 5-Isopropyl-3-methylpyridazine is a unique compound that has gained significant interest in the field of scientific research. Its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science make it a versatile compound that can be used in a variety of experiments. The synthesis of this compound has been extensively studied and optimized to improve its efficiency and reduce the cost of production. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-3-methylpyridazine involves the reaction of 3,6-dimethyl-1,2-dihydropyridazine-4-carboxylic acid with isopropylamine in the presence of a suitable catalyst. The reaction takes place under mild conditions and produces high yields of the desired product. The synthesis of this compound has been extensively studied and optimized to improve its efficiency and reduce the cost of production.
Applications De Recherche Scientifique
5-Isopropyl-3-methylpyridazine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
135216-82-9 |
|---|---|
Nom du produit |
5-Isopropyl-3-methylpyridazine |
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-ylpyridazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-7(3)10-9-5-8/h4-6H,1-3H3 |
Clé InChI |
KLVLMZHNIICRKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=N1)C(C)C |
SMILES canonique |
CC1=CC(=CN=N1)C(C)C |
Synonymes |
Pyridazine, 3-methyl-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



